molecular formula C10H8FNO4 B1524536 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid CAS No. 1184005-99-9

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Cat. No. B1524536
M. Wt: 225.17 g/mol
InChI Key: AXCDMXXTXDWUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1184005-99-9 . It has a molecular weight of 225.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO4/c11-8-2-1-6 (5-7 (8)9 (13)14)12-3-4-16-10 (12)15/h1-2,5H,3-4H2, (H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemotherapy Efficacy and Safety

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, as a part of fluorinated compounds, has been investigated for its application in chemotherapy, particularly in combination treatments for cancer. One study focused on the efficacy and safety of a novel oral anticancer drug, S-1, which demonstrates the tumour-selective toxicity improvement by maintaining prolonged 5-fluorouracil concentrations in blood and tumors. This drug was effective and well-tolerated in patients with advanced gastric cancer, showing a promising response rate and manageable adverse reactions, highlighting the potential of fluorinated compounds in enhancing chemotherapy efficacy (Sakata et al., 1998).

Antibiotic Development

Another area of research involves the development of new antibiotics, such as cadazolid, a novel fluoroquinolone-oxazolidinone antibiotic. Cadazolid exhibits potent in vitro activity against Clostridium difficile, including drug-resistant strains. A phase 2 study demonstrated cadazolid's efficacy and safety in treating C. difficile infections, providing a foundation for further clinical development of fluoroquinolone-oxazolidinone compounds in antibiotic therapies (Louie et al., 2015).

Neurotoxicity Research

Fluorinated compounds' impact on neurotoxicity has also been examined. Research on metabotropic glutamate subtype 5 receptors using a radioligand, 18F-SP203, demonstrated promising imaging characteristics for studying the brain. This research could lead to better understanding and potential treatments for neurotoxicity and other neurological conditions, showcasing the versatility of fluorinated compounds in various scientific applications (Brown et al., 2008).

Environmental and Human Exposure Studies

Studies have also focused on the environmental presence and human exposure to fluorotelomer alcohols (FTOHs), which are precursors to perfluorinated carboxylic acids (PFCA). Analysis of indoor air and outdoor textiles revealed significant levels of FTOHs, suggesting a potential route of human exposure to PFCA. Such research underscores the importance of monitoring and understanding the environmental impact and health implications of fluorinated compounds (Schlummer et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCDMXXTXDWUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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